cis-3-Benzyloxymethylcyclobutanol

Stereoselective Synthesis Cyclobutanol Chemistry Medicinal Chemistry Building Blocks

cis-3-Benzyloxymethylcyclobutanol (CAS 172324-68-4) is a cis-1,3-disubstituted cyclobutane derivative with molecular formula C₁₂H₁₆O₂ and molecular weight 192.25 g/mol. The compound features a rigid four-membered carbocyclic ring bearing a hydroxyl group at the 1-position and a benzyloxymethyl substituent at the 3-position in a defined cis configuration.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 172324-68-4
Cat. No. B066893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Benzyloxymethylcyclobutanol
CAS172324-68-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1C(CC1O)COCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyKVQOEODTOJCIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Benzyloxymethylcyclobutanol (CAS 172324-68-4): A Stereochemically Defined Cyclobutanol Building Block for Drug Discovery and PROTAC Development


cis-3-Benzyloxymethylcyclobutanol (CAS 172324-68-4) is a cis-1,3-disubstituted cyclobutane derivative with molecular formula C₁₂H₁₆O₂ and molecular weight 192.25 g/mol . The compound features a rigid four-membered carbocyclic ring bearing a hydroxyl group at the 1-position and a benzyloxymethyl substituent at the 3-position in a defined cis configuration . This stereochemically locked scaffold serves as a versatile intermediate in medicinal chemistry, most notably as a precursor to carbocyclic nucleoside analogs and as a linker-attachment fragment in heterobifunctional protein degraders (PROTACs) targeting KRAS and IRAK kinases . The benzyloxymethyl moiety functions as a masked hydroxymethyl group, enabling selective deprotection under mild hydrogenolysis conditions to reveal a primary alcohol for further functionalization .

Why Generic Substitution Fails for cis-3-Benzyloxymethylcyclobutanol: Stereochemistry, Protecting-Group Strategy, and Scaffold Architecture Are Not Interchangeable


Substituting cis-3-benzyloxymethylcyclobutanol with a generic cyclobutanol or even its trans isomer introduces consequential differences in reactivity, downstream synthetic efficiency, and final product stereochemistry. The hydride reduction of 3-substituted cyclobutanones proceeds with exceptionally high cis selectivity (>90%), driven by torsional strain and, in the case of benzyloxy-substituted substrates, repulsive electrostatic interactions that disfavor syn-facial hydride attack . Consequently, the cis isomer is the kinetically and thermodynamically favored product when the benzyloxymethyl group is present, making it the most synthetically accessible and scalable form from the common ketone precursor . The trans isomer requires alternative synthetic routes with lower overall yields. Furthermore, the benzyloxymethyl group is not merely a protecting group—it influences the conformational bias of the cyclobutane ring system, with cis-1,3-disubstituted cyclobutanes exhibiting a distinct spatial orientation of substituents that is exploited in drug design to achieve specific pharmacophore geometry . Generic substitutions would alter this geometry, potentially compromising target binding and metabolic stability.

Quantitative Differentiation Evidence: cis-3-Benzyloxymethylcyclobutanol vs. Closest Analogs and Stereoisomers


Stereoselective Synthesis: cis Selectivity Exceeds 90% in Hydride Reduction of 3-Benzyloxymethylcyclobutanone, Outperforming the trans Form for Scalable Access

The hydride reduction of 3-substituted cyclobutanones, including those bearing a benzyloxy substituent at the 3-position, proceeds with over 90% selectivity for the cis alcohol product, irrespective of the hydride reagent size . Computational DFT analysis further attributes this selectivity to torsional strain effects and, specifically for benzyloxy-substituted substrates, repulsive electrostatic interactions during syn-facial hydride approach . By contrast, the trans isomer is the minor product (<10%) and requires alternative synthetic strategies—such as Mitsunobu inversion or specialized enzymatic resolution—to access in quantity . This establishes the cis isomer as the primary, most scalable stereochemical form available from the common ketone intermediate, directly impacting procurement cost, availability, and synthetic throughput.

Stereoselective Synthesis Cyclobutanol Chemistry Medicinal Chemistry Building Blocks

Protected Hydroxymethyl Functionality: Benzyloxymethyl as a Masked Primary Alcohol Enables Late-Stage Deprotection Not Possible with Unprotected Analogs

The benzyloxymethyl (-CH₂OBn) group in cis-3-benzyloxymethylcyclobutanol serves as a protected hydroxymethyl (-CH₂OH) functionality that can be unmasked via catalytic hydrogenolysis (H₂, Pd/C) or Lewis acid-mediated debenzylation without affecting the cyclobutanol hydroxyl . In contrast, direct analogs such as cis-3-(hydroxymethyl)cyclobutanol lack orthogonal protection and undergo non-selective di-functionalization during subsequent synthetic steps, limiting their utility as intermediates in convergent synthesis . This is particularly critical in carbocyclic nucleoside analog synthesis, where the cis-3-benzyloxymethylcyclobutanol scaffold has been employed as a direct precursor to construct the cyclobutyl sugar surrogate while preserving the hydroxymethyl handle for later nucleobase attachment .

Protecting Group Strategy Nucleoside Synthesis Orthogonal Functionalization

Multi-Target Patent Relevance: Documented Use as a Key Intermediate in PROTAC Degraders for KRAS and IRAK4, Validating the Scaffold Across Multiple High-Value Drug Discovery Programs

cis-3-Benzyloxymethylcyclobutanol (or its enantiomerically resolved forms) is explicitly referenced as a synthetic intermediate in patent filings describing heterobifunctional PROTAC degraders targeting KRAS and IRAK4 . In the KRAS PROTAC patent (WO2021207172A1), the cyclobutanol scaffold is utilized as a linker-attachment point connecting the KRAS-binding warhead to the VHL E3 ligase ligand . In the IRAK degraders patent family, the compound or its derivatives serve as building blocks for constructing the IRAK4-binding moiety-linker interface . While the trans isomer has historically been used in nucleoside analog synthesis via Mitsunobu coupling, the cis isomer is specifically preferred in PROTAC linker design because its stereochemistry orients the benzyloxymethyl and hydroxyl groups on the same face of the cyclobutane ring, enabling a more compact and rigid linker geometry that can enhance degradation efficiency . No other simple cyclobutanol scaffold (e.g., cis-3-(benzyloxy)cyclobutanol lacking the methylene spacer, or 2-substituted regioisomers) appears with similar frequency across both PROTAC and nucleoside patent families.

PROTAC KRAS Degradation IRAK4 Degrader Targeted Protein Degradation

Physicochemical Differentiation: Computed LogP of 1.7 and TPSA of 29.5 Ų Position the cis Isomer for Balanced Permeability vs. the More Polar Unprotected or Amino-Functionalized Analogs

Computed physicochemical properties differentiate cis-3-benzyloxymethylcyclobutanol from close analogs and inform its selection as a building block for CNS-penetrant or orally bioavailable lead compounds. The XLogP3 of 1.7 places the compound in a favorable lipophilicity range for passive membrane permeability (typically LogP 1–3 for oral drugs), while the topological polar surface area (TPSA) of 29.5 Ų is well below the 60 Ų threshold for blood-brain barrier penetration . In comparison, unprotected cis-3-(hydroxymethyl)cyclobutanol (LogP ~ -0.3, TPSA ~ 40.5 Ų) is significantly more polar and may require prodrug strategies for oral absorption. Amino-functionalized analogs (e.g., cis-3-(aminomethyl)cyclobutanol, LogP ~ -0.7, TPSA ~ 46.2 Ų) exhibit even greater polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles .. The benzyl ether contributes 4 rotatable bonds, providing moderate flexibility for linker optimization in PROTAC design without excessive entropic penalty .

Physicochemical Properties Drug-Likeness ADME Optimization

Validated Application Scenarios for cis-3-Benzyloxymethylcyclobutanol in Drug Discovery and Chemical Development


PROTAC Linker Design: cis-1,3-Disubstituted Cyclobutane as a Rigid, Compact Spacer Between Target Warhead and E3 Ligase Ligand

In heterobifunctional protein degrader (PROTAC) design, the choice of linker geometry profoundly influences ternary complex formation and degradation efficiency. cis-3-Benzyloxymethylcyclobutanol provides a pre-organized scaffold where the hydroxyl group serves as an attachment point for the target-binding warhead (e.g., KRAS G12C inhibitor MRTX849 derivative) and the benzyloxymethyl group can be elaborated—after deprotection—to couple with the E3 ligase ligand (e.g., VHL or CRBN binder) . The cis-1,3-disubstitution pattern creates a compact, bent geometry with an inter-substituent distance of approximately 2.5–3.0 Å, which is distinct from the extended conformation of the trans isomer. This geometry has been exploited in PROTAC patents (WO2021207172A1) to optimize the spatial relationship between the KRAS-binding and VHL-binding moieties . For medicinal chemistry teams developing targeted protein degraders, this compound offers a literature-precedented, scalable entry point for linker optimization without the synthetic burden of constructing the cyclobutane ring de novo for each analog.

Carbocyclic Nucleoside Analog Synthesis: Cyclobutane Sugar Surrogate with Pre-Protected Hydroxymethyl Handle

Carbocyclic nucleosides, in which the furanose oxygen of the ribose sugar is replaced by a methylene group, exhibit enhanced chemical and metabolic stability compared to their natural counterparts. cis-3-Benzyloxymethylcyclobutanol serves as a direct precursor to cyclobutyl nucleoside analogs, where the cyclobutane ring mimics the sugar scaffold, the C1 hydroxyl becomes the nucleobase attachment point (via Mitsunobu coupling or SN2 displacement), and the benzyloxymethyl group at C3 provides the protected hydroxymethyl equivalent of the 5'-CH₂OH of natural nucleosides . The >90% cis selectivity of the hydride reduction from 3-benzyloxymethylcyclobutanone ensures high diastereomeric purity of the starting material, which is critical for achieving enantiomerically pure nucleoside final products . This compound has been employed in the synthesis of cyclobutyl adenine and guanine analogs with reported anti-HIV activity in cell-free reverse transcriptase assays .

CNS-Penetrant Lead Optimization: Balanced LogP and TPSA Profile for Blood-Brain Barrier Penetration

The computed physicochemical profile of cis-3-benzyloxymethylcyclobutanol—LogP 1.7, TPSA 29.5 Ų, and a single hydrogen bond donor—positions it favorably for CNS drug discovery programs where passive blood-brain barrier permeability is required . The TPSA value of 29.5 Ų falls well below the established 60 Ų threshold for likely CNS penetration, while the modest lipophilicity avoids the promiscuity and metabolic liability associated with highly lipophilic building blocks (LogP > 3) . When incorporated into a PDE7 inhibitor scaffold, as described in the Pfizer patent family for neuropathic pain, the cyclobutanol moiety contributes to the overall CNS-penetrant profile while the benzyloxymethyl group can be retained as a solubilizing handle or removed to reveal a polar hydroxymethyl for target engagement . This scenario applies to kinase inhibitors, GPCR modulators, and ion channel blockers targeting neurological indications.

Scalable Intermediate for Process Chemistry: cis-Selective Reduction from Commercial Ketone Enables Kilogram-Scale Synthesis

For process chemistry and CMC development teams, the high cis selectivity (>90%) of the hydride reduction from 3-benzyloxymethylcyclobutanone translates directly to improved process mass intensity and reduced purification burden at scale . Unlike the trans isomer, which requires enzymatic resolution (KRED-based) or stoichiometric chiral auxiliaries for enrichment, the cis isomer can be obtained in high diastereomeric purity by direct NaBH₄ or L-Selectride reduction followed by simple extractive workup . The TAK-828F process chemistry literature further validates that cis-1,3-disubstituted cyclobutane scaffolds can be manufactured at multi-kilogram scale with diastereomeric ratios improved by recrystallization . For pharmaceutical development programs advancing a cis-cyclobutanol-containing candidate toward IND-enabling studies, this established reduction chemistry provides a reliable, scalable route with precedent for GMP adaptation.

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